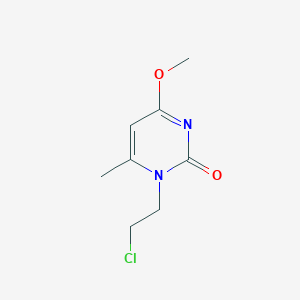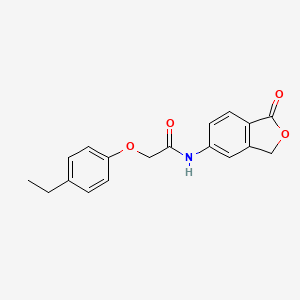
1H-Pyrimidin-2-one, 1-(2-chloroethyl)-4-methoxy-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-4-Methoxy-6-Methyl-2(1H)-Pyrimidinone is a synthetic organic compound belonging to the pyrimidinone family This compound is characterized by the presence of a chloroethyl group, a methoxy group, and a methyl group attached to a pyrimidinone ring
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-4-Methoxy-6-Methyl-2(1H)-Pyrimidinone involves several steps. One common method includes the reaction of 4-methoxy-6-methyl-2(1H)-pyrimidinone with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and efficiency .
Chemical Reactions Analysis
1-(2-Chloroethyl)-4-Methoxy-6-Methyl-2(1H)-Pyrimidinone undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions to yield alcohols or amines.
Scientific Research Applications
1-(2-Chloroethyl)-4-Methoxy-6-Methyl-2(1H)-Pyrimidinone has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-4-Methoxy-6-Methyl-2(1H)-Pyrimidinone involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and inhibition of DNA replication. This property is particularly useful in anticancer research, where the compound can induce apoptosis in cancer cells by disrupting their DNA synthesis .
Comparison with Similar Compounds
1-(2-Chloroethyl)-4-Methoxy-6-Methyl-2(1H)-Pyrimidinone can be compared with other pyrimidinone derivatives such as:
1-(2-Chloroethyl)-4-Methoxy-2(1H)-Pyrimidinone: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(2-Chloroethyl)-6-Methyl-2(1H)-Pyrimidinone: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.
1-(2-Chloroethyl)-2(1H)-Pyrimidinone: Lacks both the methoxy and methyl groups, making it less complex and possibly less effective in certain applications.
Properties
Molecular Formula |
C8H11ClN2O2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4-methoxy-6-methylpyrimidin-2-one |
InChI |
InChI=1S/C8H11ClN2O2/c1-6-5-7(13-2)10-8(12)11(6)4-3-9/h5H,3-4H2,1-2H3 |
InChI Key |
XPGXWTGHCGKQAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=O)N1CCCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11084224.png)
![Furan-2-yl-(7-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B11084229.png)
![2-{(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11084235.png)
![(4Z)-2-(3-iodo-4-methylphenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11084245.png)

![2-[2,2,3,3,3-Pentafluoro-1-(4-methoxy-phenylamino)-propylidene]-malononitrile](/img/structure/B11084260.png)
![3-[4-chloro-6-(prop-2-en-1-ylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11084263.png)
![3-{[(2E)-3-{3-bromo-5-ethoxy-4-[(naphthalen-1-ylcarbonyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B11084265.png)
![2-iodo-6-methoxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B11084266.png)
![2-[(5E)-5-(3-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11084272.png)
![2-(2-Chlorophenyl)-3-[(3-nitrophenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11084285.png)
![ethyl 6-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-4-(1-oxo-1-phenylbutan-2-yl)-3,4-dihydro-2H-chromene-3-carboxylate](/img/structure/B11084289.png)
![(5Z)-1-cyclohexyl-5-[(piperidin-1-ylamino)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11084295.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11084304.png)
